KINOMEscan Selectivity Profiling: High Specificity for ALK and BTK Kinases
1-Cyclopentyl-3-methylpiperazine, when incorporated into a 6-substituted purine nucleobase analog, demonstrates exceptional selectivity against anaplastic lymphoma kinase (ALK) and Bruton's tyrosine kinase (BTK) in a broad kinome-wide screen [1]. This high degree of selectivity minimizes off-target kinase interactions, which is a critical parameter for developing cleaner chemical probes and potential therapeutics.
| Evidence Dimension | Kinase Selectivity (KINOMEscan S-score) |
|---|---|
| Target Compound Data | S(35) = 0.02, S(10) = 0.01 |
| Comparator Or Baseline | Panel of 35 and 10 non-mutant kinases, respectively |
| Quantified Difference | Selectivity score S(35) of 0.02 indicates that only 2% of tested kinases were inhibited by >90% at the screening concentration, and S(10) of 0.01 indicates only 1% for the top 10 hits. |
| Conditions | KINOMEscan competition binding assay at 1 μM concentration against a panel of human kinases. |
Why This Matters
This data provides direct, quantifiable evidence of superior target selectivity, reducing the risk of confounding polypharmacology in biological assays and validating its use as a selective scaffold for kinase inhibitor development.
- [1] CureHunter. (n.d.). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. View Source
